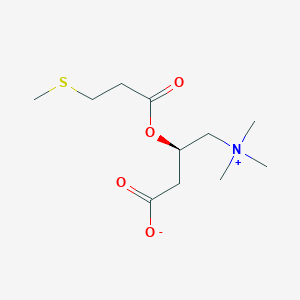![molecular formula C26H30N2O8 B058512 3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione CAS No. 119623-92-6](/img/structure/B58512.png)
3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione is a synthetic compound that belongs to the class of quinoline derivatives. It is commonly known as DMQX and has been extensively studied for its pharmacological properties. DMQX is a potent non-competitive antagonist of glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype.
Mécanisme D'action
DMQX binds to the AMPA receptor at a site distinct from the glutamate binding site. This binding results in a conformational change in the receptor, which prevents the opening of the ion channel and the influx of calcium ions. This inhibition of calcium influx leads to a reduction in synaptic transmission and ultimately to the blockade of neuronal excitation.
Effets Biochimiques Et Physiologiques
The blockade of AMPA receptors by DMQX has been shown to have several biochemical and physiological effects. In animal models, DMQX has been shown to impair spatial learning and memory, reduce pain sensitivity, and decrease the seizure threshold. DMQX has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DMQX is a potent and selective non-competitive antagonist of AMPA receptors, which makes it an ideal tool for studying the role of these receptors in various physiological and pathological conditions. However, DMQX has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. DMQX is also highly toxic, and its use requires careful handling and disposal.
Orientations Futures
DMQX has several potential future directions for research. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. DMQX has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research could explore its potential as a therapeutic agent. Another area of interest is the role of AMPA receptors in addiction. DMQX has been shown to reduce drug-seeking behavior in animal models of addiction, and further research could explore its potential as a treatment for addiction.
Méthodes De Synthèse
The synthesis of DMQX involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with propionaldehyde in the presence of a base to give the intermediate 2,4-dimethoxyphenylpropan-2-ol. This intermediate is then reacted with propylmagnesium bromide to give the corresponding propyl alcohol. The final step involves the reaction of the propyl alcohol with 2,3,4,5-tetramethoxytoluene in the presence of acetic anhydride to yield DMQX.
Applications De Recherche Scientifique
DMQX has been extensively studied for its pharmacological properties. It is a potent non-competitive antagonist of glutamate receptors, specifically the AMPA subtype. Glutamate is the major excitatory neurotransmitter in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory. The blockade of AMPA receptors by DMQX has been shown to impair spatial learning and memory in rodents. DMQX has also been used to study the role of AMPA receptors in pain transmission, addiction, and epilepsy.
Propriétés
Numéro CAS |
119623-92-6 |
|---|---|
Nom du produit |
3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione |
Formule moléculaire |
C26H30N2O8 |
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
[3-(acetyloxymethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]methyl acetate |
InChI |
InChI=1S/C26H30N2O8/c1-7-9-15-17(11-35-13(3)29)25(33-5)27-21-19(15)23(31)20-16(10-8-2)18(12-36-14(4)30)26(34-6)28-22(20)24(21)32/h7-12H2,1-6H3 |
Clé InChI |
CAKDQFSDHWBUBS-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NC2=C1C(=O)C3=C(C2=O)N=C(C(=C3CCC)COC(=O)C)OC)OC)COC(=O)C |
SMILES canonique |
CCCC1=C(C(=NC2=C1C(=O)C3=C(C2=O)N=C(C(=C3CCC)COC(=O)C)OC)OC)COC(=O)C |
Synonymes |
3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)
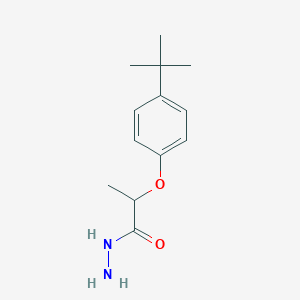
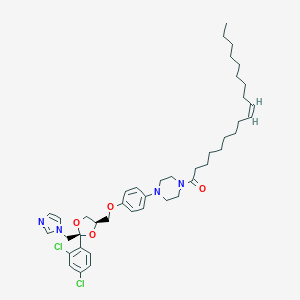
![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)
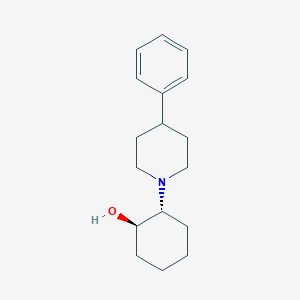
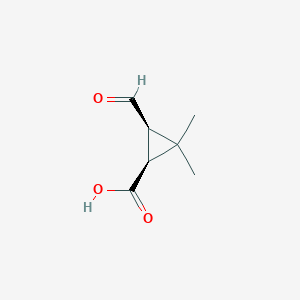

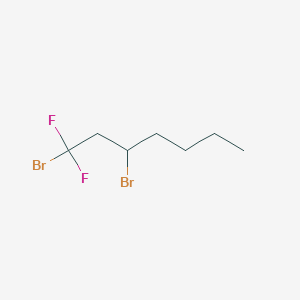
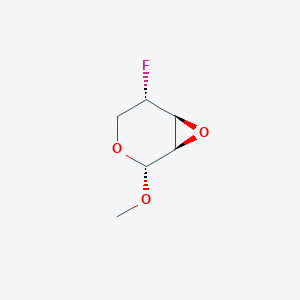
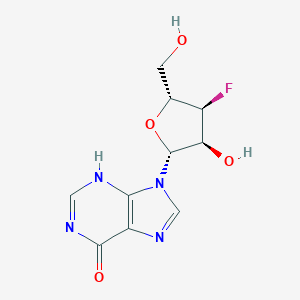

![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B58453.png)
